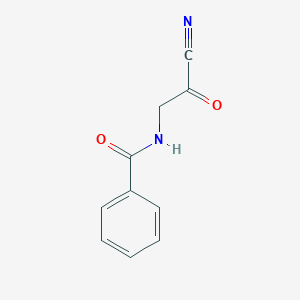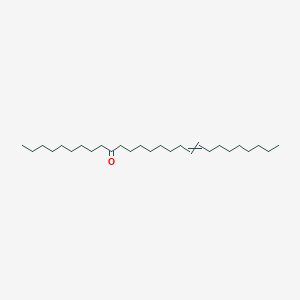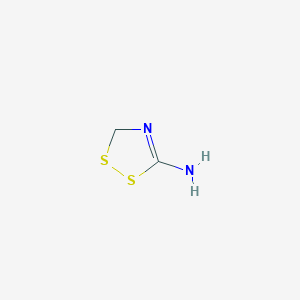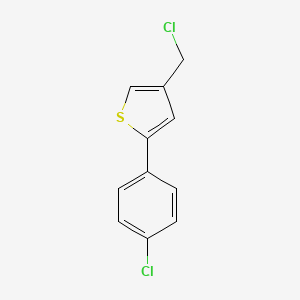
(1S,3R)-1,3-Dimethylcyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3R)-1,3-Dimethylcyclohexanol is a chiral organic compound with the molecular formula C8H16O It is a cyclohexanol derivative with two methyl groups attached to the first and third carbon atoms in a specific stereochemical configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-1,3-Dimethylcyclohexanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (1S,3R)-1,3-Dimethylcyclohexanone, using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method allows for efficient and scalable production of the compound with high stereoselectivity.
Análisis De Reacciones Químicas
Types of Reactions
(1S,3R)-1,3-Dimethylcyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, (1S,3R)-1,3-Dimethylcyclohexanone, using oxidizing agents such as chromic acid (H2CrO4) or pyridinium chlorochromate (PCC).
Reduction: As mentioned earlier, the ketone form can be reduced back to this compound using reducing agents like NaBH4 or LiAlH4.
Substitution: The hydroxyl group of this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: Chromic acid, PCC, or other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: (1S,3R)-1,3-Dimethylcyclohexanone.
Reduction: this compound.
Substitution: (1S,3R)-1,3-Dimethylcyclohexyl chloride.
Aplicaciones Científicas De Investigación
(1S,3R)-1,3-Dimethylcyclohexanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors. It serves as a model compound in studies of stereochemistry and enzyme specificity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mecanismo De Acción
The mechanism of action of (1S,3R)-1,3-Dimethylcyclohexanol depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and steric effects. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, its interaction with enzymes may involve the formation of enzyme-substrate complexes, leading to catalytic activity or inhibition.
Comparación Con Compuestos Similares
Similar Compounds
(1R,3S)-1,3-Dimethylcyclohexanol: The enantiomer of (1S,3R)-1,3-Dimethylcyclohexanol with opposite stereochemistry.
(1S,3S)-1,3-Dimethylcyclohexanol: A diastereomer with different stereochemistry at the third carbon.
(1R,3R)-1,3-Dimethylcyclohexanol: Another diastereomer with different stereochemistry at both the first and third carbons.
Uniqueness
This compound is unique due to its specific stereochemical configuration, which imparts distinct physical and chemical properties. Its enantiomer, (1R,3S)-1,3-Dimethylcyclohexanol, may exhibit different biological activity and interactions due to the chiral nature of many biological systems. The diastereomers, (1S,3S)-1,3-Dimethylcyclohexanol and (1R,3R)-1,3-Dimethylcyclohexanol, also have different properties and reactivities, making this compound a valuable compound for studying stereochemical effects in various applications.
Propiedades
Número CAS |
646526-39-8 |
|---|---|
Fórmula molecular |
C8H16O |
Peso molecular |
128.21 g/mol |
Nombre IUPAC |
(1S,3R)-1,3-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C8H16O/c1-7-4-3-5-8(2,9)6-7/h7,9H,3-6H2,1-2H3/t7-,8+/m1/s1 |
Clave InChI |
DWUSBTCQAFWLIW-SFYZADRCSA-N |
SMILES isomérico |
C[C@@H]1CCC[C@](C1)(C)O |
SMILES canónico |
CC1CCCC(C1)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, 4-chloro-N-[[2-(methylthio)-6-pentyl-3-pyridinyl]methyl]-](/img/structure/B12589846.png)
![(2R,3R)-N~2~,N~3~-Bis[(1S)-1-phenylethyl]heptane-2,3-diamine](/img/structure/B12589864.png)
![tert-Butyl[(2,2-dimethylpent-4-en-1-yl)oxy]diphenylsilane](/img/structure/B12589867.png)
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)-](/img/structure/B12589868.png)
![2-Methoxy-6-methyl-4-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B12589877.png)


![5-[(2,6-Dichlorophenyl)methoxy]-N-methylpyrazin-2-amine](/img/structure/B12589891.png)




![Benzoic acid, 3-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B12589923.png)
![(2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine](/img/structure/B12589925.png)
